

Scale-up synthesis of 8-Nitroisoquinolin-5-amine

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Compound of Interest

Compound Name: 8-Nitroisoquinolin-5-amine

CAS No.: 156901-58-5

Cat. No.: B129419

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An Application Note for the Scale-Up Synthesis of **8-Nitroisoquinolin-5-amine**

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of **8-Nitroisoquinolin-5-amine**, a pivotal building block in medicinal chemistry and pharmaceutical development. The synthetic strategy is designed for robustness, scalability, and safety, proceeding through three distinct stages: (1) a Sandmeyer reaction to produce 5-chloroisoquinoline from 5-aminoisoquinoline; (2) a regioselective nitration to yield 5-chloro-8-nitroisoquinoline; and (3) a nucleophilic aromatic substitution (S_NAr) to furnish the final product. This guide emphasizes the causality behind procedural choices, critical safety considerations for hazardous steps such as diazotization and nitration, and detailed, step-by-step protocols suitable for implementation in a process chemistry environment.

Introduction and Strategic Overview

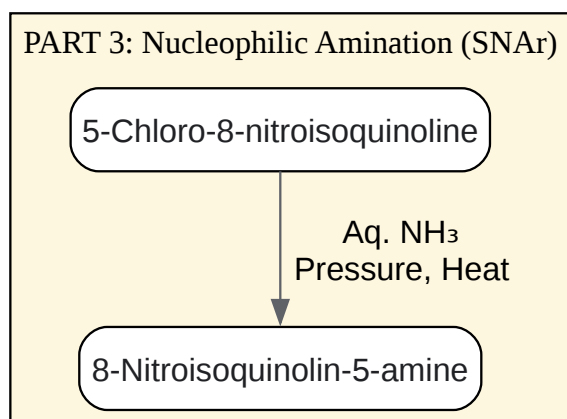
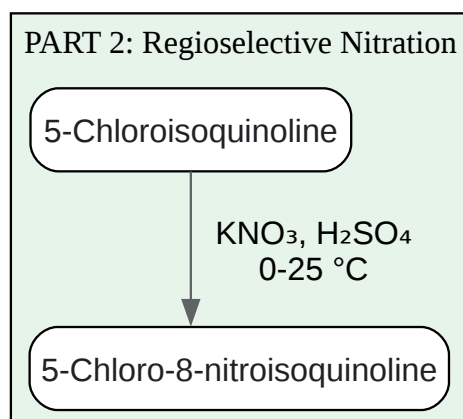
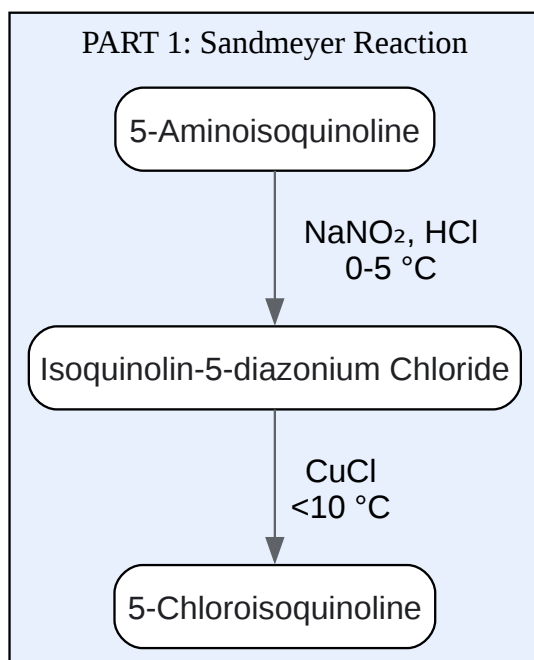
8-Nitroisoquinolin-5-amine is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors for therapeutic applications. Its efficient and reproducible production on a larger scale is therefore of significant interest to the drug

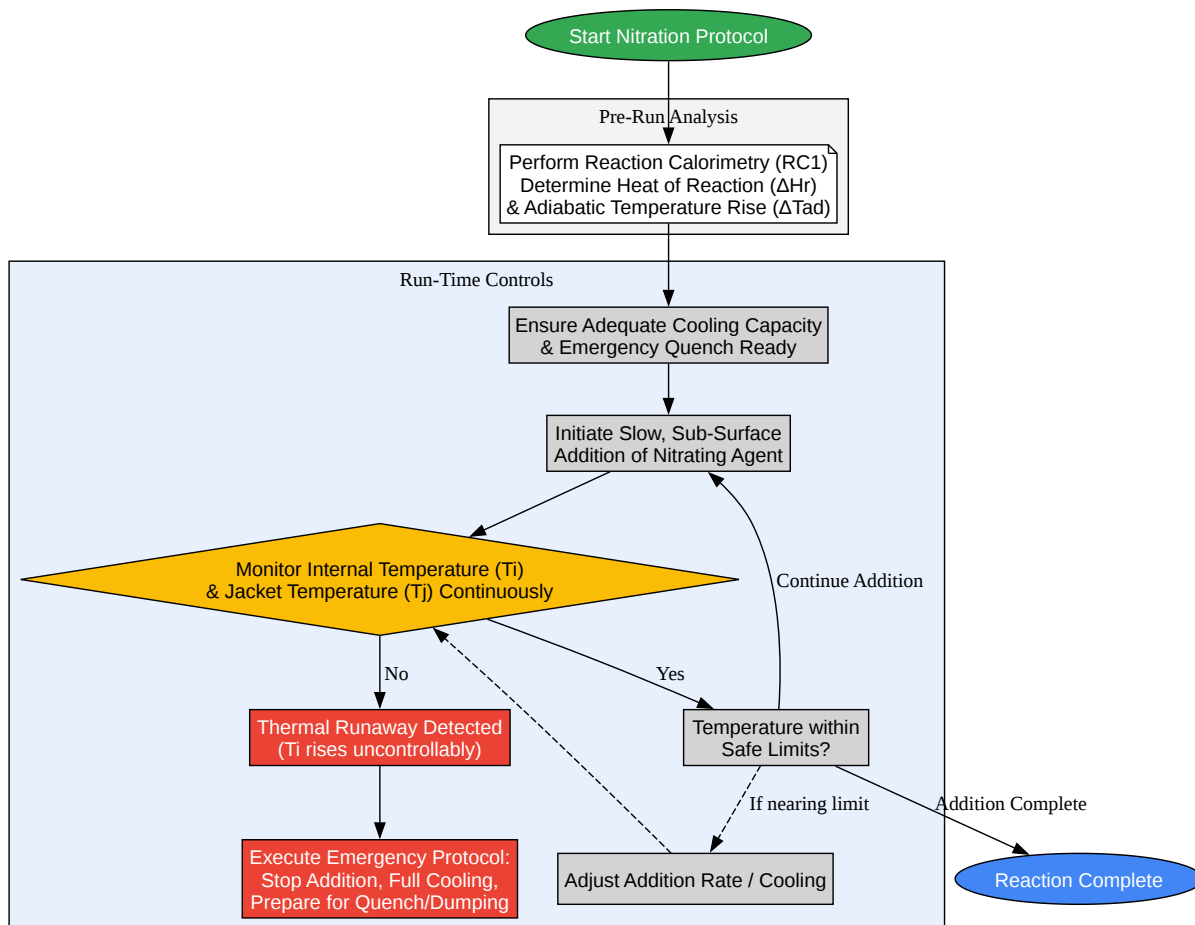
development community. The synthetic route detailed herein was selected for its reliance on well-established, scalable transformations and the availability of commercial starting materials.

The core strategy circumvents the challenges of direct functionalization of the isoquinoline core by building the desired substitution pattern in a controlled, stepwise manner. The chosen three-step sequence is as follows:

- Sandmeyer Reaction: Conversion of the readily available 5-aminoisoquinoline to 5-chloroisoquinoline. This classic transformation provides a stable halogenated intermediate, avoiding direct chlorination methods that often yield isomeric mixtures[1]. The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate[2][3][4].
- Electrophilic Nitration: Regioselective nitration of 5-chloroisoquinoline. The electronic properties of the isoquinoline ring system direct the incoming electrophile (NO_2^+) to the 5- and 8-positions. With the 5-position blocked by a chloro-substituent, nitration proceeds with high selectivity at the 8-position.
- Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$): Amination of 5-chloro-8-nitroisoquinoline. The potent electron-withdrawing effect of the nitro group at the para-position (C8) strongly activates the chloro-substituent at C5 for nucleophilic displacement by an ammonia source.

This strategic pathway is visualized in the workflow diagram below.





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Caption: Decision workflow for thermal hazard management in nitration.

High-Pressure Amination (Part 3)

The final step requires elevated temperature and pressure to proceed at a reasonable rate.

- Control Measure: The reaction must be conducted in a certified pressure vessel (autoclave) equipped with a pressure gauge, rupture disc, and temperature controller. The vessel should not be filled to more than 75% of its volume.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Chloroisoquinoline

This procedure is adapted from established Sandmeyer reaction protocols.[\[5\]](#)[\[6\]](#)

Table 1: Reagents and Materials for Part 1

Reagent/Material	M.W. (g/mol)	Quantity	Moles
5-Aminoisoquinoline	144.17	100.0 g	0.694
Concentrated HCl (~37%)	36.46	320 mL	~3.84
Deionized Water	18.02	800 mL	-
Sodium Nitrite (NaNO ₂)	69.00	50.0 g	0.725
Copper(I) Chloride (CuCl)	98.99	100.0 g	1.01
Dichloromethane (DCM)	84.93	1.5 L	-
Sodium Hydroxide (NaOH)	40.00	As needed	-

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Protocol:

- Diazotization:
 - To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-aminoisoquinoline (100.0 g) and deionized water (500 mL).
 - Cool the suspension to 0–5 °C in an ice-salt bath.
 - Slowly add concentrated HCl (300 mL) while maintaining the internal temperature below 10 °C. Stir for 30 minutes to form the hydrochloride salt slurry.
 - In a separate beaker, dissolve sodium nitrite (50.0 g) in deionized water (150 mL) and cool the solution to 0 °C.
 - Add the cold NaNO₂ solution dropwise to the stirred amine slurry over 60–90 minutes, ensuring the temperature remains strictly between 0 °C and 5 °C.
 - After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.
- Sandmeyer Reaction:
 - In a 5 L reactor, dissolve copper(I) chloride (100.0 g) in concentrated HCl (20 mL) and deionized water (150 mL). Cool the solution to 0–5 °C.
 - Slowly add the cold diazonium salt solution from the previous step to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Use an addition funnel to control the rate and maintain the reaction temperature below 10 °C.
 - Once the addition is complete, allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution ceases.
- Work-up and Purification:
 - Transfer the reaction mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).
 - Combine the organic layers and wash with water (500 mL).

- Carefully neutralize the organic layer by washing with a saturated NaHCO_3 solution until effervescence stops, followed by a final wash with brine (500 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield a crude solid.
- Recrystallize the crude product from an ethanol/water mixture to afford 5-chloroisoquinoline as a crystalline solid.
- Expected Yield: ~60-70%.

Part 2: Synthesis of 5-Chloro-8-nitroisoquinoline

This protocol is based on the well-documented nitration of halo-isoquinolines.[7]

Table 2: Reagents and Materials for Part 2

Reagent/Material	M.W. (g/mol)	Quantity	Moles
5-Chloroisoquinoline	163.60	100.0 g	0.611
Concentrated H_2SO_4 (98%)	98.08	400 mL	-
Potassium Nitrate (KNO_3)	101.10	68.0 g	0.673
Ice	-	~2 kg	-
Dichloromethane (DCM)	84.93	1.5 L	-

| Saturated NaHCO_3 solution | - | As needed | - |

Protocol:

- Reaction Setup:

- To a 2 L three-necked flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid (400 mL).
- Cool the acid to 0–5 °C in an ice-salt bath.
- Slowly add 5-chloroisoquinoline (100.0 g) in portions, ensuring the temperature does not exceed 30 °C. Stir until all solid has dissolved.
- Re-cool the solution to 0–5 °C.
- Nitration:
 - Add potassium nitrate (68.0 g) portion-wise over 60 minutes, maintaining the internal temperature below 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 3–4 hours. Monitor reaction completion by TLC or LC-MS.
- Work-up and Purification:
 - Carefully and slowly pour the reaction mixture onto ~2 kg of crushed ice with vigorous stirring. This is a highly exothermic quench.
 - The product will precipitate as a solid. Allow the ice to melt completely, then filter the solid and wash thoroughly with cold water until the washings are neutral (pH ~7).
 - Air-dry the crude solid.
 - The crude product can be purified by recrystallization from toluene or by slurry in hot ethanol to yield 5-chloro-8-nitroisoquinoline as a yellow solid.
 - Expected Yield: ~85-95%.

Part 3: Synthesis of 8-Nitroisoquinolin-5-amine

This SNAr procedure is a standard method for aminating an activated aryl chloride.

Table 3: Reagents and Materials for Part 3

Reagent/Material	M.W. (g/mol)	Quantity	Moles
5-Chloro-8-nitroisoquinoline	208.60	100.0 g	0.479
Aqueous Ammonia (28-30%)	17.03 (NH ₃)	1.0 L	~14.8
Ethanol (Optional Solvent)	46.07	500 mL	-

| Deionized Water | 18.02 | As needed | - |

Protocol:

- Reaction Setup:
 - In a 2 L stainless steel pressure vessel (autoclave), place 5-chloro-8-nitroisoquinoline (100.0 g).
 - Add aqueous ammonia (1.0 L) and ethanol (500 mL, optional, to aid solubility).
 - Seal the reactor according to the manufacturer's instructions.
- Amination:
 - Heat the reactor to 120–140 °C with vigorous stirring. The internal pressure will rise. Monitor the pressure and ensure it remains within the safe operating limits of the vessel.
 - Maintain the reaction at this temperature for 12–24 hours. Monitor reaction completion by taking aliquots (after cooling and depressurizing) and analyzing by TLC or LC-MS.
- Work-up and Purification:
 - Allow the reactor to cool completely to room temperature. Crucially, ensure the internal pressure has returned to atmospheric pressure before opening.
 - A solid precipitate of the product should be present. Filter the reaction mixture and collect the solid.

- Wash the solid thoroughly with deionized water (3 x 500 mL) and then with a small amount of cold ethanol.
- Dry the solid in a vacuum oven at 50 °C to afford **8-Nitroisoquinolin-5-amine** as a solid.
- Expected Yield: ~80-90%.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

- ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
- LC-MS: To confirm the molecular weight and assess purity.
- Melting Point: As a preliminary indicator of purity. The melting point for **8-Nitroisoquinolin-5-amine** is reported as 260-268 °C (with decomposition).[8]
- HPLC: For quantitative purity analysis.

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